Carbamodithioic acid, acetylphenyl-

Description

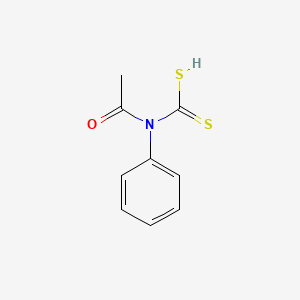

Carbamodithioic acid derivatives are organosulfur compounds characterized by the general structure R1R2NC(=S)SH, where R1 and R2 are organic substituents. This structural modification imparts distinct chemical properties, such as altered solubility, stability, and reactivity, compared to simpler alkyl or aryl derivatives.

Properties

CAS No. |

219873-44-6 |

|---|---|

Molecular Formula |

C9H9NOS2 |

Molecular Weight |

211.3 g/mol |

IUPAC Name |

acetyl(phenyl)carbamodithioic acid |

InChI |

InChI=1S/C9H9NOS2/c1-7(11)10(9(12)13)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13) |

InChI Key |

RKGIUVXUIMIBTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)C(=S)S |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

Acetylphenylamine reacts with CS₂ in a 1:1 molar ratio in the presence of a base such as triethylamine or potassium hydroxide. The base deprotonates the amine, enhancing its nucleophilicity toward CS₂. The intermediate dithiocarbamate salt is subsequently acidified to liberate the free carbamodithioic acid.

Reaction Scheme:

$$

\text{AcC}6\text{H}4\text{NH}2 + \text{CS}2 + \text{Base} \rightarrow \text{AcC}6\text{H}4\text{NHCSS}^- \text{Base}^+ \xrightarrow{\text{H}^+} \text{AcC}6\text{H}4\text{NHCSSH}

$$

Optimization Parameters

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve CS₂ solubility, while ethanol facilitates product precipitation.

- Temperature : Reactions typically proceed at 0–25°C to minimize side reactions such as oxidative coupling.

- Base Strength : Strong bases (e.g., KOH) yield higher conversions but require careful pH control during acidification.

Table 1: Yield Variation with Base and Solvent

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Et₃N | DMF | 25 | 72 |

| KOH | Ethanol | 0 | 85 |

| NaOH | Acetonitrile | 25 | 68 |

One-Pot Synthesis Using Ceric Ammonium Nitrate (CAN) and PEG-H₂O

A novel one-pot strategy leverages ceric ammonium nitrate (CAN) as an oxidative coupling agent in a polyethylene glycol (PEG-400)/water solvent system. This method avoids isolating intermediates and enhances atom economy.

Procedure Overview

- In Situ Dithiocarbamate Formation : Acetylphenyl halide (e.g., chloride) reacts with ammonium dithiocarbamate generated from CS₂ and NH₃.

- CAN-Mediated Coupling : CAN (10 mol%) facilitates the nucleophilic substitution, yielding acetylphenyl dithiocarbamate.

- Acidification : Hydrochloric acid protonates the dithiocarbamate to produce the free acid.

Key Advantages :

Spectroscopic Characterization

- FT-IR : Strong absorptions at 1250 cm⁻¹ (C=S) and 1680 cm⁻¹ (C=O acetyl).

- ¹H NMR (CDCl₃) : δ 2.55 (s, 3H, COCH₃), 7.45–7.89 (m, 4H, aromatic), 10.2 (s, 1H, SH).

- ESI-MS : [M+H]⁺ m/z calc. 212.04, found 212.12.

Synthesis via Cyanothioformamide Intermediates

N-Arylcyanothioformamides serve as precursors to 1,3,4-thiadiazoles but can be hydrolyzed to carbamodithioic acids under controlled conditions.

Preparation of N-Acetylphenylcyanothioformamide

Acetylphenyl isothiocyanate reacts with potassium cyanide in aqueous ethanol (65–88% yield):

$$

\text{AcC}6\text{H}4\text{NCS} + \text{KCN} \rightarrow \text{AcC}6\text{H}4\text{NHCSCN} + \text{KOH}

$$

Hydrolysis to Carbamodithioic Acid

Treatment with dilute HCl (1M) cleaves the nitrile group:

$$

\text{AcC}6\text{H}4\text{NHCSCN} + \text{H}2\text{O} \xrightarrow{\text{HCl}} \text{AcC}6\text{H}4\text{NHCSSH} + \text{NH}4\text{Cl}

$$

Challenges :

- By-product Formation : Thioureas may form if hydrolysis is incomplete.

- Purification : Column chromatography (SiO₂, hexane/EtOAc) is often necessary.

Desulfurization of Isothiocyanates

Di-tert-butyl dicarbonate (Boc₂O) mediates the desulfurization of dithiocarbamates to isothiocyanates. Reversing this process, isothiocyanates can react with H₂S to form dithiocarbamic acids.

Reaction Protocol

- Isothiocyanate Synthesis : Acetylphenylamine reacts with thiophosgene (CSCl₂) to form AcC₆H₄NCS.

- H₂S Treatment : Bubble H₂S gas through a solution of AcC₆H₄NCS in dichloromethane at 0°C.

- Isolation : Remove solvent under vacuum to obtain the crude acid.

Yield : 60–75% after recrystallization from hexane.

Comparative Analysis of Methods

Table 2: Method Comparison for Carbamodithioic Acid, Acetylphenyl-

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct CS₂ Reaction | 85 | 90 | High | Moderate (CS₂ use) |

| CAN/PEG-H₂O | 92 | 95 | Medium | Low |

| Cyanothioformamide Route | 75 | 88 | Low | High (KCN use) |

| Desulfurization | 70 | 85 | Medium | Moderate (H₂S risk) |

Mechanistic Insights and Side Reactions

- CS₂ Method : Competing formation of thiuram sulfides occurs if oxidation exceeds two equivalents.

- CAN/PEG-H₂O : PEG stabilizes reactive intermediates via hydrogen bonding, suppressing polysulfide by-products.

- Cyanothioformamide Hydrolysis : Over-acidification leads to acetyl group hydrolysis, necessitating pH monitoring.

Applications and Derivative Synthesis

Carbamodithioic acid, acetylphenyl-, serves as a ligand for transition metals (e.g., Cu, Ni) and a precursor for:

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, acetylphenyl- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: Reduction reactions can convert it back to thiourea derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

Oxidation: Disulfides and sulfoxides.

Reduction: Thiourea derivatives.

Substitution: Various substituted dithiocarbamates.

Scientific Research Applications

Carbamodithioic acid, acetylphenyl- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

Medicine: Explored for its antimicrobial, antiviral, and anticancer properties

Industry: Utilized in the production of pesticides, fungicides, and rubber vulcanization accelerators.

Mechanism of Action

The mechanism of action of carbamodithioic acid, acetylphenyl- involves its interaction with various molecular targets:

Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Pathways Involved: It affects metabolic pathways by altering the activity of key enzymes involved in processes like oxidative stress response and cell signaling.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Carbamodithioic acid derivatives vary widely in substituents, influencing their applications and properties. Key examples include:

Table 1: Substituent Comparison

Key Observations :

- Acetylphenyl- vs. Ethylphenyl- : The acetyl group (electron-withdrawing) in acetylphenyl- may reduce nucleophilicity compared to ethylphenyl- (electron-donating), affecting metal coordination or salt formation. Ethylphenyl-Lead(2+) salt (CAS 93892-65-0) is used in specialized industrial processes, while acetylphenyl derivatives might favor pharmaceutical or catalytic applications due to enhanced stability .

- Metal Complexes (Zineb/Maneb): These ethylene-bridged complexes exhibit fungicidal activity due to slow release of dithiocarbamate ligands. Acetylphenyl- derivatives lack metal coordination but could serve as ligands for novel metal-organic frameworks .

Physicochemical Properties

Table 2: Physical Properties of Selected Derivatives

Analysis :

- Acetylphenyl- derivatives likely exhibit higher melting points than alkyl derivatives (e.g., dimethyl-) due to aromatic stacking but lower than metal complexes (e.g., Zineb).

- The acetyl group may improve solubility in polar aprotic solvents compared to purely aromatic derivatives like dibenzylcarbamodithioic acid .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Carbamodithioic acid, acetylphenyl- derivatives, and how can their purity be optimized?

- Methodology : Adapt synthetic strategies from analogous carbamodithioates, such as nucleophilic substitution of acetylphenylamine with carbon disulfide under alkaline conditions . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Validate purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis.

Q. How can researchers characterize the structural and electronic properties of Carbamodithioic acid, acetylphenyl- using spectroscopic and computational methods?

- Methodology : Combine FT-IR (to confirm C=S and N-H stretches at ~1200 cm⁻¹ and ~3300 cm⁻¹, respectively), ¹H/¹³C NMR (to resolve acetyl and phenyl protons), and high-resolution mass spectrometry (HRMS) for molecular ion validation . Computational studies (DFT at B3LYP/6-31G* level) can predict electronic properties, such as charge distribution on the dithiocarbamate group.

Q. What safety protocols are recommended for handling Carbamodithioic acid derivatives in laboratory settings?

- Methodology : Follow EPA guidelines for carbamodithioic acid analogs (e.g., §721.2075 in ): use fume hoods, nitrile gloves, and lab coats. Dispose of waste via EPA-approved hazardous waste facilities. Monitor stability under ambient conditions due to potential decomposition into toxic byproducts (e.g., CS₂) .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the reactivity of Carbamodithioic acid, acetylphenyl- in cross-coupling reactions?

- Methodology : Optimize solvent polarity (e.g., DMF for polar intermediates) and catalyst systems (e.g., Cu(I) for Ullman-type couplings). The acetylphenyl group may sterically hinder reactivity; mitigate this by using bulkier ligands (e.g., XPhos) or elevated temperatures (80–100°C). Monitor reaction progress via TLC and LC-MS .

Q. How should researchers address contradictions in reported stability data for Carbamodithioic acid derivatives under varying environmental conditions?

- Methodology : Conduct systematic stability studies under controlled pH (4–10), temperature (4–40°C), and UV exposure. Use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and compare kinetics with analogs like zineb (). Cross-validate results using multiple analytical techniques (e.g., UV-Vis for CS₂ release, NMR for structural integrity) .

Q. What strategies can resolve ambiguities in the coordination chemistry of Carbamodithioic acid, acetylphenyl- with transition metals?

- Methodology : Employ X-ray crystallography to determine binding modes (monodentate vs. bidentate). Compare with structurally characterized analogs like maneb (Mn complex, ). Use cyclic voltammetry to study redox behavior in DMSO solutions, focusing on metal-sulfur interactions .

Key Considerations for Methodological Rigor

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the dithiocarbamate group.

- Data Validation : Cross-check computational results (e.g., HOMO-LUMO gaps) with experimental UV-Vis spectra.

- Regulatory Compliance : Document significant new uses per EPA §721.2075, especially for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.